molecular formula C19H14N6O2S B2672617 1-(2-Fluorobenzoyl)-4-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine CAS No. 1251598-65-8

1-(2-Fluorobenzoyl)-4-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine

Cat. No.: B2672617
CAS No.: 1251598-65-8
M. Wt: 390.42
InChI Key: FXEZELJTPMIPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorobenzoyl)-4-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine is a useful research compound. Its molecular formula is C19H14N6O2S and its molecular weight is 390.42. The purity is usually 95%.
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Scientific Research Applications

Affinity for Dopamine and Serotonin Receptors

  • The synthesis of conformationally restricted butyrophenones, including those with benzoylpiperidine moieties, has demonstrated potential as antipsychotic agents. These compounds exhibit selective affinity for dopamine (D1, D2, D4) and serotonin (5-HT2A, 5-HT2B, 5-HT2C) receptors. The pharmacological profile suggests effectiveness as neuroleptic drugs, highlighting the importance of the benzoylpiperidine fragment in modulating receptor interactions (Raviña et al., 2000).

Anti-Cancer Properties

  • Piperidine derivatives have been studied for their inhibition effects on Aurora A kinase, a target in cancer treatment. The structural presence of a piperidine-4-carboxylic acid moiety indicates potential utility in therapeutic strategies against cancer, demonstrating the versatility of piperidine-based compounds in drug development for oncological applications (ヘンリー,ジェームズ, 2006).

Antagonistic Activity on 5-HT2 Receptors

  • Studies on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with 4-(4-fluorobenzoyl)piperidine groups have shown potent 5-HT2 antagonist activity. These findings underscore the chemical versatility of the piperidine ring when functionalized appropriately, offering pathways for developing compounds targeting specific receptor activities (Watanabe et al., 1992).

Corrosion Inhibition

  • Piperidine derivatives have also been investigated for their corrosion inhibition properties on iron, where quantum chemical calculations and molecular dynamics simulations were used to study their adsorption behaviors. This application demonstrates the potential of piperidine derivatives in materials science, particularly in protecting metals from corrosion, indicating a broad spectrum of utility beyond pharmacological interests (Kaya et al., 2016).

Synthesis of Neuroleptic Agents

  • The key step in synthesizing neuroleptic agents like Fluspirilen and Penfluridol involves the hydroformylation of bis(p-fluorophenyl)allyl or propargyl alcohol. This process underscores the significance of piperidine and related structures in creating complex molecules with specific therapeutic actions (Botteghi et al., 2001).

Properties

IUPAC Name

5-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O2S/c1-12-4-6-13(7-5-12)18-21-17(27-23-18)10-24-19(26)15-9-14(16-3-2-8-28-16)22-25(15)11-20-24/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEZELJTPMIPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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